molecular formula C15H19N3O3S B4134182 ethyl 2-[[5-(2-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate

ethyl 2-[[5-(2-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No.: B4134182
M. Wt: 321.4 g/mol
InChI Key: NFYQTLXKYBIEEZ-UHFFFAOYSA-N
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Description

Ethyl {[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[5-(2-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate typically involves the reaction of 2-propoxyphenyl hydrazine with ethyl 2-chloroacetate in the presence of a base The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl {[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[[5-(2-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate
  • Ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Uniqueness

Ethyl {[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[[5-(2-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-3-9-21-12-8-6-5-7-11(12)14-16-15(18-17-14)22-10-13(19)20-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYQTLXKYBIEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC(=NN2)SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[[5-(2-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
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ethyl 2-[[5-(2-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
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ethyl 2-[[5-(2-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
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ethyl 2-[[5-(2-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
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ethyl 2-[[5-(2-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
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ethyl 2-[[5-(2-propoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate

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